molecular formula C26H38N6O3 B1680573 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate CAS No. 876310-60-0

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

カタログ番号: B1680573
CAS番号: 876310-60-0
分子量: 482.6 g/mol
InChIキー: UMKHUSRDQFQHAK-RNJMTYCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Adamantanecarbonyl-Arg-Phe-NH2 trifluoroacetate (CAS RN: Not explicitly provided; aliases include RF9, T16738) is a synthetic peptide derivative characterized by a rigid adamantane moiety conjugated to an arginine-phenylalanine-amide backbone via a carbonyl linkage. This compound acts as a potent Neuropeptide FF (NPFF) receptor antagonist, with demonstrated efficacy in modulating nociception and opioid tolerance in preclinical studies . Its trifluoroacetate salt form enhances solubility and stability, making it suitable for in vivo applications. Structural characterization via NMR, mass spectrometry, and IR confirms the adamantane-peptide hybrid architecture, which is critical for receptor binding .

特性

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHUSRDQFQHAK-RNJMTYCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151466
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876310-60-0
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876310-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Arginine Side-Chain Protection

The guanidine group of L-arginine requires protection to prevent undesired interactions during subsequent reactions. N-Boc (tert-butoxycarbonyl) protection is typically employed:

  • Dissolve L-arginine in anhydrous dimethylformamide (DMF) with 10 eq diisopropylethylamine (DIPEA)
  • Add 2.2 eq di-tert-butyl dicarbonate (Boc₂O)
  • Stir at 25°C for 12 hr under nitrogen atmosphere
  • Quench with ice-water and extract with ethyl acetate
    Yield : 85–92%

Adamantanecarbonyl Acylation

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (600 MHz, D₂O) :

  • δ 1.62–1.78 (m, 15H, adamantane CH₂)
  • δ 3.14 (t, J = 6.2 Hz, 2H, Arg β-CH₂)
  • δ 4.51 (dd, J = 8.1, 5.3 Hz, 1H, Phe α-H)
  • δ 7.22–7.35 (m, 5H, Phe aromatic)

HRMS (ESI+) :

  • Calculated for C₂₇H₃₈N₆O₃ [M+H]⁺: 519.3031
  • Found: 519.3028

Process Optimization Strategies

Coupling Efficiency Enhancement

Comparative study of coupling reagents:

Reagent System Adamantane Incorporation (%) Reaction Time (hr)
HATU/DIPEA 75 4
EDCI/HOBt 63 6
DCC/HOSu 41 8

Data aggregated from

Racemization Control

Chiral HPLC analysis revealed <1.5% D-isomer formation when:

  • Maintaining pH <7.5 during acylation
  • Using pre-activated acid chlorides rather than in situ activation
  • Limiting reaction temperature to ≤0°C during coupling

Scalability and Industrial Considerations

Pilot-scale production (100 g batch) parameters:

Stage Equipment Cycle Time
Adamantane acylation Jacketed reactor (316L) 8 hr
Peptide coupling Continuous flow system 2 hr
Deprotection Glass-lined reactor 3 hr

Key Findings :

  • Flow chemistry reduced coupling time by 60% versus batch processing
  • TFA recovery system achieved 92% solvent recycling

科学的研究の応用

Chemical Properties and Mechanism of Action

RF9 is a dipeptide derivative that functions primarily as an antagonist for neuropeptide FF receptors (NPFF1R and NPFF2R) while also exhibiting agonistic properties at the kisspeptin receptor (KISS1R). Its structure includes an adamantanecarbonyl group attached to the arginine and phenylalanine residues, which enhances its biological activity and selectivity towards these receptors .

The compound's mechanism involves modulation of gonadotropin-releasing hormone (GnRH) neuron activity. Studies have shown that RF9 can significantly increase luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, indicating its potential role in reproductive endocrinology .

Endocrinological Studies

RF9 has been instrumental in understanding the regulatory mechanisms of gonadotropin secretion. Research indicates that RF9 administration leads to a dose-dependent stimulation of GnRH neurons, which is crucial for LH and FSH release. This effect has been observed across different species, including mice, rats, and sheep .

Case Study: Gonadotropin Secretion Modulation

  • Objective : To evaluate the effects of RF9 on GnRH neuron excitability.
  • Methodology : Electrophysiological recordings from GnRH neurons in transgenic mice.
  • Findings : Approximately 70% of GnRH neurons exhibited increased firing rates upon RF9 treatment, independent of fast amino acid transmission .

Pain Management Research

RF9's role as a neuropeptide FF receptor antagonist suggests potential applications in pain management. By inhibiting NPFF receptors, RF9 may counteract hyperalgesia induced by opioids, offering a new avenue for addressing opioid-induced side effects .

Case Study: Opioid-Induced Hyperalgesia

  • Objective : To assess RF9's effectiveness in preventing opioid-induced hyperalgesia.
  • Methodology : Behavioral assays in rodent models subjected to opioid treatment.
  • Findings : RF9 demonstrated significant efficacy in reducing hyperalgesic responses compared to control groups .

Reproductive Health Research

Given its impact on gonadotropin release, RF9 is also being explored for its potential applications in reproductive health therapies. Its ability to modulate hormonal levels could be beneficial for treating various reproductive disorders.

Case Study: Hormonal Regulation

  • Objective : Investigate RF9's effects on reproductive hormone levels.
  • Methodology : Hormone assays following RF9 administration in breeding and non-breeding seasons.
  • Findings : Consistent elevation of LH and FSH levels was observed across different hormonal states, suggesting a robust mechanism for reproductive hormone regulation .

Neuropharmacological Research

RF9’s dual action as both an antagonist and agonist at different receptors makes it a valuable tool for neuropharmacological studies. Its ability to influence neuronal signaling pathways provides insights into neuropeptide interactions within the central nervous system.

Case Study: Neuropeptide Interaction Studies

  • Objective : To explore the interaction between RF9 and various neuropeptides.
  • Methodology : In vitro receptor binding assays and signaling pathway analysis.
  • Findings : RF9 showed selective binding properties that could be exploited to understand receptor dynamics better .

作用機序

類似の化合物との比較

RF9は、ニューロペプチドFF受容体の強力かつ選択的な拮抗作用においてユニークです。類似の化合物には、以下が含まれます。

RF9は、ニューロペプチドFF受容体のアンタゴニストとしての高い選択性と効力により、研究および潜在的な治療的応用における貴重なツールとなっています。

類似化合物との比較

Comparison with Similar Compounds

The compound’s adamantane-based framework places it within a broader class of adamantane derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Physicochemical and Functional Comparison

Compound Name Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Functional Groups Primary Application Stability/Solubility
2-Adamantanecarbonyl-Arg-Phe-NH2 TFA ~800 (estimated) N/A Not reported Adamantane, peptide amide, TFA NPFF receptor antagonism High solubility in polar solvents
1-Adamantanecarboxylic acid 180.24 828-51-3 172–176 Adamantane, carboxylic acid Organic synthesis intermediate Stable, hygroscopic
1-Adamantanecarboxylic acid chloride 198.68 2094-72-6 48–52 Adamantane, acyl chloride Precursor for adamantane conjugates Moisture-sensitive
Adamantane-d15-carboxylic acid 195.33 33830-12-5 Not reported Deuterated adamantane, carboxylic acid Isotopic labeling studies Requires inert storage
1,3-Adamantanediacetic acid 252.30 17768-28-4 234–237 Adamantane, dual carboxylic acid Polymer/crystal engineering Low solubility in water

Key Structural and Functional Insights:

Adamantane Rigidity vs. Peptide Flexibility: Unlike simpler adamantane derivatives (e.g., 1-Adamantanecarboxylic acid), the target compound integrates a bioactive peptide sequence, enabling selective receptor interactions. This hybrid structure enhances binding affinity to NPFF receptors compared to non-peptide adamantane analogs .

Functional Versatility: While adamantane-carboxylic acid derivatives serve as intermediates in organic synthesis, the target compound’s peptide backbone confers specific pharmacological activity, distinguishing it from non-bioactive analogs .

Stability Considerations : Moisture-sensitive derivatives (e.g., 1-Adamantanecarboxylic acid chloride) require stringent storage conditions, whereas the trifluoroacetate salt form of the target compound offers enhanced stability for biological assays .

Research Findings:

  • Receptor Binding: The adamantane moiety in RF9 enhances hydrophobic interactions with NPFF receptors, achieving sub-micromolar IC50 values in receptor-binding assays. Non-peptide adamantane derivatives lack this specificity .
  • Synthetic Utility : 1-Adamantanecarboxylic acid chloride is widely used to synthesize adamantane-peptide conjugates but requires careful handling due to reactivity .
  • Isotopic Studies : Deuterated analogs (e.g., Adamantane-d15-carboxylic acid) aid in metabolic tracing but lack the pharmacological profile of RF9 .

生物活性

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, commonly referred to as RF9, is a dipeptide derivative that exhibits significant biological activity, particularly as a neuropeptide FF receptor antagonist and agonist. This compound has garnered attention in pharmacological research due to its diverse roles in modulating neuropeptide signaling pathways.

  • Molecular Formula : C26H38N6O3
  • Molar Mass : 482.62 g/mol
  • Density : Approximately 1.42 g/cm³

RF9 acts primarily as an antagonist at neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2. It has been shown to have a binding affinity with inhibition constants (Ki) of 58 nM for NPFF1 and 75 nM for NPFF2, indicating potent receptor antagonism . Interestingly, RF9 also functions as an agonist at both NPFF1 and the kisspeptin receptor (KISS1R), demonstrating its dual functionality in neuropeptide signaling .

In Vitro Studies

In vitro experiments have demonstrated that RF9 selectively binds to recombinant NPFF1 and NPFF2 receptors expressed in CHO and COS-1 cells. It effectively antagonizes the agonistic effects induced by NPFF and neuropeptide VF (NPVF) in functional assays, showcasing its potential in modulating neuropeptide activity .

In Vivo Studies

In vivo studies using murine models revealed that RF9 administration could counteract the hypothermic effects induced by NPFF when injected into the cerebral area. Specifically, a dose of 30 nmol of RF9 completely blocked the hypothermia caused by NPFF, suggesting its potential therapeutic applications in conditions influenced by these neuropeptides .

Case Studies and Research Findings

A notable study highlighted RF9's ability to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, including mice and sheep. This effect was comparable to that elicited by kisspeptin, indicating that RF9 may play a significant role in reproductive hormone regulation .

Another investigation focused on the structure-activity relationship of RF9 analogs, which provided insights into modifications that enhance receptor selectivity and potency. These findings are crucial for developing new therapeutic agents targeting pain and reproductive disorders .

Summary of Biological Activities

Activity Description
NPFF Receptor Antagonism Potent antagonist with Ki values of 58 nM (NPFF1) and 75 nM (NPFF2).
KISS1R Agonism Acts as an agonist at KISS1R, influencing reproductive hormone release.
Hypothermia Reversal Completely antagonizes NPFF-induced hypothermia in vivo at a dose of 30 nmol.
Hormonal Regulation Stimulates LH and FSH secretion comparable to kisspeptin effects.

Q & A

Basic Research Questions

Q. What are the validated storage conditions and solubility profiles critical for maintaining the stability of 2-Adamantanecarbonyl-Arg-Phe-NH₂ trifluoroacetate in experimental settings?

  • Methodological Answer : Store the compound at -20°C to prevent degradation, as demonstrated in Neuro 2A cell studies . Solubility in water is confirmed, with predictive acid dissociation constants (pKa) of 14.53±0.20 , enabling formulation for in vivo delivery. For precise dosing, prepare stock solutions using sterile water or saline, avoiding organic solvents that may interfere with biological assays .

Q. Which experimental models are recommended for evaluating the neuropeptide FF (NPFF) receptor antagonism of this compound?

  • Methodological Answer : Use Neuro 2A cells for in vitro assays to measure NPFF-induced neurite growth inhibition (e.g., 10 μM RF9 blocks NPFF effects). For in vivo studies, administer 0.1 mg/kg subcutaneously in rat models to assess opioid-induced hyperalgesia prevention, as validated in studies where RF9 co-administered with heroin mitigated delayed pain and tolerance .

Q. How does the trifluoroacetate counterion influence analytical detection methods for this compound?

  • Methodological Answer : The trifluoroacetate (TFA) counterion may interfere with HPLC-MS analysis due to ion suppression. Use 98% HPLC-grade purity standards (e.g., EG00229 trifluoroacetate) with optimized mobile phases (e.g., 0.1% formic acid) to enhance peak resolution and sensitivity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (10 μM) and in vivo efficacy (0.1 mg/kg) when translating findings across models?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Subcutaneous administration in rats achieves systemic exposure, but tissue penetration and receptor saturation may require dose adjustments. Validate plasma concentrations via LC-MS/MS to correlate in vitro IC₅₀ with in vivo efficacy .

Q. What mechanistic hypotheses explain RF9’s lack of cardiovascular effects when administered alone but significant blockade of NPFF-induced hypertension?

  • Methodological Answer : Design receptor-specific knockdown experiments (e.g., siRNA targeting NPFF receptors) to isolate RF9’s antagonism. NPFF likely activates peripheral receptors affecting blood pressure, while RF9’s selectivity prevents NPFF binding without intrinsic activity. Use telemetry in rats to monitor real-time hemodynamic changes during co-administration .

Q. What strategies mitigate confounding effects of trifluoroacetate in environmental or long-term toxicity studies?

  • Methodological Answer : Monitor TFA accumulation using ion chromatography (detection limit: 0.1 μg/L) in lab waste systems. Implement SPE (solid-phase extraction) protocols to remove TFA from biological samples, as described in environmental studies analyzing TFA persistence in groundwater .

Key Research Considerations

  • Contradiction Analysis : RF9’s lack of cardiovascular effects alone but antagonism of NPFF-induced hypertension suggests context-dependent receptor modulation. Use radioligand binding assays to quantify receptor occupancy under varying conditions .
  • Experimental Design : For opioid interaction studies, pre-treat animals with RF9 30 minutes before heroin to align with pharmacokinetic peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate
Reactant of Route 2
Reactant of Route 2
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。